molecular formula C24H32N2O7 B4947683 (3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

Cat. No.: B4947683
M. Wt: 460.5 g/mol
InChI Key: BNQRQPRQROQPJF-UHFFFAOYSA-N
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Description

(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study the interactions of methoxy-substituted aromatic compounds with biological macromolecules. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases, and it is studied for its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its methoxy groups and piperazine ring make it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups may participate in hydrogen bonding or hydrophobic interactions, while the piperazine ring can interact with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxyphenylsilane: Similar in having methoxy groups attached to an aromatic ring, but differs in having a silicon atom.

    Dichloroaniline: Contains an aniline ring with chlorine substituents, differing in the nature of the substituents and the absence of a piperazine ring.

Uniqueness

(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of methoxy groups and a piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3,4,5-trimethoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O7/c1-28-18-14-20(30-3)19(29-2)13-17(18)15-25-7-9-26(10-8-25)24(27)16-11-21(31-4)23(33-6)22(12-16)32-5/h11-14H,7-10,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQRQPRQROQPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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